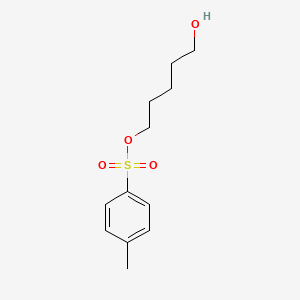









|
REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].C(N(CC)CC)C.CN(C1C=CC=CN=1)C.[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1>ClCCl.CN(C=O)C>[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:7])(=[O:32])=[O:31])=[CH:26][CH:25]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCO)O
|
|
Name
|
|
|
Quantity
|
38.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
7.04 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
49.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
dichloromethane DMF
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl.CN(C)C=O
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added at -30° C.
|
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added
|
|
Type
|
CUSTOM
|
|
Details
|
purified water (200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with chloroform (150 ml×3)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed succcessively with 5% aqueous hydrochloric acid (200 ml), saturated aqueous sodium hydrogen carbonate (200 ml) and saturated aqueous sodium chloride (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica gel
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCO)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.65 g | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |